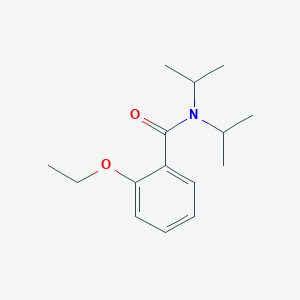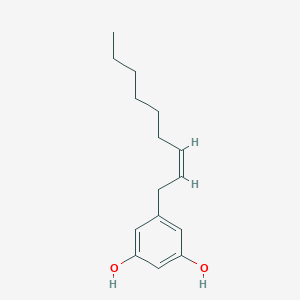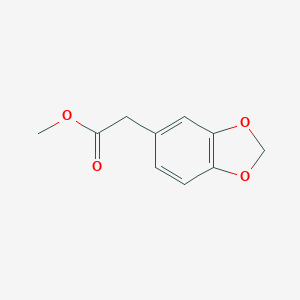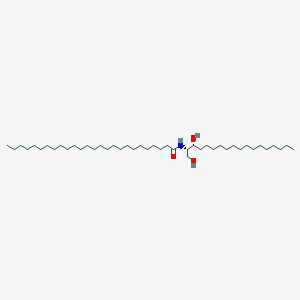
Neplanocin A
Overview
Description
Neplanocin A is a member of purines and a nucleoside analogue.
This compound is a natural product found in Streptomyces citricolor and Actinoplanes regularis with data available.
Mechanism of Action
Target of Action
Neplanocin A primarily targets the enzyme S-Adenosylhomocysteine Hydrolase (AdoHcy hydrolase) . This enzyme plays a crucial role in the biological methylation process, which is involved in a wide variety of biological processes such as modification of DNA, RNA, protein, and phospholipid .
Mode of Action
This compound is a cyclopentenyl analog of adenosine . It acts as a competitive inhibitor of AdoHcy hydrolase . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of AdoHcy hydrolase by this compound affects the biological methylation process . This process involves the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to various substrates. The inhibition of AdoHcy hydrolase leads to an increase in intracellular S-adenosylhomocysteine (AdoHcy), which is a potent inhibitor of AdoMet-dependent methyltransferases .
Pharmacokinetics
It is known that the compound is metabolized in vivo . The metabolism of this compound leads to the formation of stable metabolites
Result of Action
The inhibition of AdoHcy hydrolase by this compound leads to several molecular and cellular effects. It has been observed to be cytotoxic against cultured L5178Y lymphoma cells and exhibited significant antitumor activity in mice bearing L1210 leukemia . Moreover, novel this compound derivatives have been identified as potent and selective inhibitors of hepatitis B virus (HBV) replication in vitro .
Biochemical Analysis
Biochemical Properties
Neplanocin A is a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase . This enzyme is responsible for the reversible hydration of S-adenosyl-L-homocysteine into adenosine and homocysteine . The inhibition of AdoHcy hydrolase by this compound leads to the intracellular accumulation of AdoHcy, elevating the ratio of AdoHcy to S-adenosylmethionine (SAM) and inhibiting SAM-dependent methyltransferase .
Cellular Effects
This compound has been observed to be cytotoxic against cultured L5178Y lymphoma cells . It also exhibits significant antitumor activity in mice bearing L1210 leukemia, increasing the life span by 120% at 5 mg/kg/day . Furthermore, this compound effectively downregulates the level of H3K79me2 in MDA-MB-231 TNBC cells by inhibiting DOT1L activity .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of AdoHcy hydrolase . This leads to an increase in the intracellular levels of AdoHcy, which in turn inhibits SAM-dependent methyltransferase . The inhibition of this enzyme disrupts various cellular processes, including gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that this compound forms crystals and is stable at acidic or alkaline pH .
Dosage Effects in Animal Models
It has been reported that this compound exhibits significant antitumor activity in mice bearing L1210 leukemia .
Metabolic Pathways
This compound is involved in the metabolic pathway of AdoHcy . By inhibiting AdoHcy hydrolase, this compound disrupts the conversion of AdoHcy into adenosine and homocysteine .
Properties
IUPAC Name |
(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGWUUDOWNZAGW-VDAHYXPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30993658 | |
| Record name | 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30993658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72877-50-0 | |
| Record name | (-)-Neplanocin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72877-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neplanocin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072877500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30993658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















